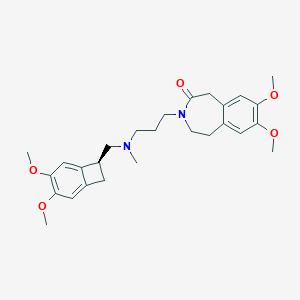

Ivabradine

描述

属性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRHBAYQBXXRTO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048240 | |

| Record name | Ivabradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155974-00-8 | |

| Record name | Ivabradine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155974-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivabradine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivabradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivabradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ivabradine on HCN4 Channels

Introduction: The Heart's Pacemaker and the Role of HCN4

The rhythmic beating of the heart originates in the sinoatrial node (SAN), the heart's natural pacemaker.[1][2] This intrinsic automaticity is driven by a specialized ionic current known as the "funny" current, or If.[1][3] Unlike most voltage-gated channels that activate upon depolarization, the If current is unique in that it activates upon hyperpolarization of the cell membrane, contributing to the diastolic depolarization phase of the cardiac action potential.[1][4] The molecular basis for the If current is the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family.[5][6][7] In the human SAN, the HCN4 isoform is the predominantly expressed and is considered the molecular determinant of the If current.[8][9]

Ivabradine is a first-in-class heart rate-lowering agent that selectively targets and inhibits HCN channels.[5][6][10][11][12] Its clinical efficacy in treating chronic stable angina and heart failure stems from its ability to specifically reduce the pacemaker firing rate without affecting other cardiovascular parameters like myocardial contractility or ventricular repolarization.[1][2][11] This guide provides a detailed technical exploration of the molecular mechanism by which this compound exerts its inhibitory effect on HCN4 channels.

The Core Mechanism: State- and Use-Dependent Pore Block

The central tenet of this compound's mechanism is its action as an open-channel blocker .[8][9][13][14][15] This means that this compound can only access its binding site and exert its blocking effect when the HCN4 channel is in its open conformation.[9][10][12][13][14] This state-dependency is the foundation for its characteristic use-dependence , where the degree of block accumulates with repeated channel openings, such as during a normal heart rhythm.[8][9][14]

As a lipophilic molecule, this compound traverses the cell membrane and approaches its binding site from the intracellular side of the channel.[8][10][12] The process can be broken down into the following key steps:

-

Channel Opening: During the diastolic phase of the cardiac action potential, the membrane hyperpolarizes, causing the HCN4 channel to open and allow the influx of Na+ and K+ ions, which initiates diastolic depolarization.[1][4]

-

Drug Access: The opening of the channel's intracellular gate exposes the this compound binding site located within the central pore cavity.[8][10][12]

-

Binding and Block: this compound enters the open pore and binds to specific residues, physically occluding the ion permeation pathway.[8][16]

-

Channel Closing and Trapping: Upon membrane depolarization, the channel closes, "trapping" the this compound molecule within the pore.[10][12] This trapping mechanism contributes to the cumulative, use-dependent nature of the block.

This dynamic interaction ensures that this compound's effect is intrinsically linked to the activity of the pacemaker cells, becoming more pronounced at higher heart rates when channels are opening more frequently.

Figure 1: State-dependent block of HCN4 channels by this compound.

Molecular Determinants of this compound Binding

High-resolution cryo-electron microscopy (cryo-EM) and mutagenesis studies have precisely identified the binding pocket for this compound within the inner vestibule of the HCN4 channel pore.[8][17] The interaction is primarily mediated by hydrophobic contacts with specific amino acid residues from the S6 transmembrane helix and the selectivity filter (SF) of the channel.[8][16][17]

The key residues that form the binding site are:

-

Tyrosine (Y507) and Isoleucine (I511) on the S6 helix are the primary molecular determinants, forming extensive hydrophobic interactions that stabilize the drug within the pore cavity.[8][17]

-

Cysteine (C479) , a unique residue in the HCN selectivity filter, contributes to the dynamics of the block, accelerating its kinetics through apolar interactions.[8][17]

-

Phenylalanine (F510) , while not in direct contact with this compound, indirectly influences the block by controlling the position of Y507 through a π-stacking interaction.[8][17]

The binding of this compound within this site leads to an electrostatic repulsion mechanism, where the positively charged tertiary amine group of the drug molecule hinders the passage of permeating Na+ and K+ ions through the selectivity filter.[8]

Figure 2: Key amino acid residues involved in this compound binding.

Quantitative Biophysical Effects

The interaction of this compound with HCN4 channels results in measurable changes in the channel's biophysical properties. These effects are typically quantified using patch-clamp electrophysiology.

| Parameter | Effect of this compound | Typical Value/Observation | Rationale |

| IC50 | Dose-dependent block | ~2.0-3.0 µM for hHCN4[13][14][18][19] | Concentration required to achieve 50% inhibition of the If current. |

| Use-Dependence | Block increases with repetitive stimulation | Steady-state block is significantly higher with pulsing protocols than with sustained hyperpolarization.[9][13] | Reflects the requirement for channels to open to allow drug binding and subsequent trapping. |

| Voltage-Dependence of Block | Block is favored by depolarization and relieved by strong hyperpolarization | Depolarizing pulses "drive" the positively charged drug into its site, while strong hyperpolarizing pulses can cause "kick-off".[10][12][13][14] | The electric field influences the movement of the charged drug molecule within the pore. |

| Activation Kinetics | Slows the rate of current activation | The time constant of activation (τact) is increased. | The presence of the drug in the pore sterically hinders the conformational changes required for full channel activation. |

Experimental Validation: A Protocol for Assessing this compound Block

The gold-standard technique for characterizing the mechanism of action of ion channel blockers like this compound is whole-cell patch-clamp electrophysiology . This method allows for precise control of the cell membrane potential and direct measurement of the ionic currents flowing through the channels. The following protocol outlines a typical experiment to assess the use-dependent block of hHCN4 channels heterologously expressed in a cell line (e.g., HEK293).

Step-by-Step Protocol

-

Cell Preparation:

-

Culture HEK293 cells stably or transiently transfected with the hHCN4 gene. Co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells.

-

On the day of recording, prepare a low-density culture dish of the cells.

-

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

This compound Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent (e.g., DMSO or water) and dilute to the final desired concentrations (e.g., 1, 3, 10, 30 µM) in the external solution on the day of the experiment.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration on an isolated, transfected cell.

-

Hold the membrane potential at a level where HCN4 channels are predominantly closed (e.g., -35 mV).[12]

-

Rationale: This holding potential prevents significant tonic block before the experimental protocol begins, allowing for a clean measurement of use-dependent effects.

-

-

Voltage-Clamp Protocol for Use-Dependence:

-

Apply a repetitive voltage protocol consisting of a hyperpolarizing step to activate the channels followed by a depolarizing step to deactivate them.[12]

-

Example Protocol: From a holding potential of -35 mV, apply a 600 ms hyperpolarizing step to -140 mV (to elicit If), followed by a 300 ms depolarizing step to +5 mV (to ensure channel closure and trapping). Repeat this two-step protocol at a frequency of 0.5 Hz.[12]

-

Causality: The hyperpolarizing step opens the channels, allowing this compound to bind. The depolarizing step closes the channels, trapping the drug. The repetition of this protocol mimics the cardiac cycle and allows the use-dependent block to accumulate to a steady state.

-

-

Data Acquisition and Analysis:

-

Record the current traces in the absence of the drug to establish a stable baseline (Control).

-

Perfuse the cell with the external solution containing the desired concentration of this compound while continuing the voltage-clamp protocol.

-

Continue recording until the current inhibition reaches a steady state.

-

Measure the peak current amplitude at the end of the hyperpolarizing step (-140 mV) for each pulse.

-

Calculate the fractional block as: (I_control - I_this compound) / I_control.

-

Plot the fractional block against the pulse number or time to visualize the onset and development of the use-dependent block.

-

Repeat for multiple concentrations to generate a dose-response curve and calculate the IC50.

-

Figure 3: Experimental workflow for assessing this compound's effect on HCN4.

Conclusion

The mechanism of action of this compound on HCN4 channels is a sophisticated example of state- and use-dependent pharmacology. Its ability to selectively block the channel from the intracellular side, but only when the channel is in the open conformation, provides a direct molecular explanation for its clinical profile as a pure heart rate-lowering agent. High-resolution structural data have pinpointed the precise binding site within the channel's inner pore, identifying key residues (Y507, I511, C479) that are critical for its inhibitory activity. The validation of this mechanism through detailed electrophysiological protocols underscores the intricate and dynamic relationship between drug, ion channel conformation, and physiological function. This comprehensive understanding is vital for the rational design of future HCN channel modulators with improved subtype specificity and therapeutic applications.

References

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PNAS. [Link]

- ResearchGate. (n.d.). Identification of the Molecular Site of this compound Binding to HCN4 Channels.

- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS ONE. [Link]

- ResearchGate. (2024). Structural determinants of this compound block of the open pore of HCN4.

- National Institutes of Health. (2024). Structural determinants of this compound block of the open pore of HCN4. PubMed. [Link]

- Dr.Oracle. (2025). What is the mechanism of action of this compound (this compound) in treating conditions such as tachycardia?. Dr.Oracle. [Link]

- Sunny, S., et al. (2013). Funny current in cardiac pacemaker cells and its specific inhibitor this compound.

- ResearchGate. (n.d.). Mechanism of action of this compound on sinoatrial I f current.

- PLOS ONE. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS ONE. [Link]

- National Institutes of Health. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PMC. [Link]

- National Institutes of Health. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. PMC. [Link]

- National Institutes of Health. (2020). Review: HCN Channels in the Heart. PMC. [Link]

- National Institutes of Health. (2007). Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity. PMC. [Link]

- National Institutes of Health. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. PubMed. [Link]

- National Institutes of Health. (2016). The “Funny” Current (If)

- National Institutes of Health. (2020). Review: HCN Channels in the Heart. PubMed. [Link]

- National Institutes of Health. (2025). This compound.

- National Institutes of Health. (2015). HCN Channel as Therapeutic Targets for Heart Failure and Pain. PubMed. [Link]

- Protein Data Bank Japan. (n.d.). EMDB-16860: this compound bound to HCN4 channel. Yorodumi. [Link]

- National Institutes of Health. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. PMC. [Link]

- J-Stage. (n.d.). Torsadogenic Potential of HCN Channel Blocker this compound Assessed in the Rabbit Proarrhythmia Model. J-Stage. [Link]

Sources

- 1. ijbio.com [ijbio.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The “Funny” Current (If) Inhibition by this compound at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review: HCN Channels in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HCN Channel as Therapeutic Targets for Heart Failure and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 11. droracle.ai [droracle.ai]

- 12. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural determinants of this compound block of the open pore of HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Torsadogenic Potential of HCN Channel Blocker this compound Assessed in the Rabbit Proarrhythmia Model [jstage.jst.go.jp]

An In-depth Technical Guide to the Molecular Binding Site of Ivabradine on the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel

Executive Summary

Ivabradine is a heart rate-lowering agent whose clinical efficacy is rooted in its specific inhibition of the "funny" current (If), which is crucial for cardiac pacemaking. This current is generated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN4 isoform in the sinoatrial node. Understanding the precise molecular interactions between this compound and the HCN channel is paramount for optimizing drug design and developing next-generation, isoform-specific inhibitors. This guide provides a comprehensive technical overview of the this compound binding site, synthesizing findings from mutagenesis, electrophysiology, and cutting-edge cryo-electron microscopy (cryo-EM) to define the drug's mechanism of action at an atomistic level. We will explore the key amino acid residues that form the binding pocket, the state-dependent nature of the block, and the validated experimental workflows used to elucidate these critical details.

The If Current and the HCN Channel Family: The Physiological Target

The If current (or Ih in neurons) is a unique, mixed sodium-potassium inward current activated by membrane hyperpolarization and modulated by intracellular cyclic nucleotides. In the sinoatrial node, this current is a primary driver of the diastolic depolarization phase of the cardiac action potential, thus setting the rhythm of the heart. The molecular basis for If is the HCN channel family, which consists of four isoforms (HCN1-4).[1][2] These channels are tetramers, with each subunit comprising six transmembrane helices (S1-S6), a pore-forming loop between S5 and S6, and a cytoplasmic C-terminal region containing a cyclic nucleotide-binding domain (CNBD).[3]

This compound's therapeutic action is derived from its ability to enter the HCN channel pore and physically obstruct the flow of ions, thereby slowing the rate of diastolic depolarization and reducing heart rate.[4][5] The drug exhibits a characteristic "use-dependent" and "current-dependent" block, meaning its access to the binding site and efficacy are intrinsically linked to the channel's conformational state (open vs. closed) and the direction of ion flow.[4][5][6]

The this compound Binding Site: A High-Resolution View into the Channel Pore

Decades of research using mutagenesis and electrophysiology pointed to a binding site located within the inner vestibule of the HCN channel pore.[7][8][9] However, recent breakthroughs in cryo-electron microscopy have provided an unambiguous, high-resolution picture of this compound nestled within the open pore of the HCN4 channel.[4][10]

The binding site is a water-filled cavity located below the selectivity filter, accessible from the intracellular side.[4][7][8] this compound, being a lipophilic molecule, crosses the cell membrane and enters this cavity when the channel's activation gate opens during hyperpolarization.[4][6] The block is stabilized by interactions with key residues from the S6 transmembrane helices of the four surrounding subunits.

Key molecular determinants identified by cryo-EM and validated by functional studies include:

-

Tyrosine (Y507) and Isoleucine (I511) (RbHCN4 numbering): These residues, located on the S6 helix, form two distinct hydrophobic rings that surround the bulky hydrophobic groups of the this compound molecule.[4][11] This extensive hydrophobic contact surface is a primary contributor to the high-affinity binding. Mutating these residues to alanine dramatically reduces the blocking effect of the drug.[11][12]

-

Phenylalanine (F510): While not pointing directly into the pore to interact with the drug, this residue plays a crucial indirect role.[1][4] It engages in a π-stacking interaction with Y507, stabilizing its conformation and thereby ensuring the integrity of the binding pocket.[11] Earlier mutagenesis studies on human HCN4 (hHCN4) identified the corresponding residue, F509, as a key determinant of the block.[7][8][9]

-

Cysteine (C479): This residue, located in the channel's unique selectivity filter, is in close proximity to the bound drug and has been shown to accelerate the kinetics of the block.[1][4][10]

Molecular dynamics simulations further illuminate the mechanism, suggesting that the positively charged amine of this compound electrostatically repels permeating cations within the selectivity filter, effectively locking an ion in place and preventing further conduction.[1][4]

Caption: this compound binds within the central pore cavity, stabilized by key hydrophobic residues from the S6 helices of the four channel subunits.

Quantitative Analysis of Key Binding Residues

Site-directed mutagenesis studies have been instrumental in functionally validating the residues identified in structural and in-silico models. By systematically replacing key amino acids (e.g., with alanine) and measuring the resulting change in this compound's inhibitory concentration (IC₅₀), researchers can quantify each residue's contribution to the binding affinity.

| Residue (hHCN4) | Location | Effect of Alanine Mutation on this compound Block | Reference |

| Y506 | S6 Helix | Significant reduction in block (IC₅₀ increased from ~2 µM to ~58 µM) | [7][8][9] |

| F509 | S6 Helix | Moderate reduction in block (IC₅₀ increased from ~2 µM to ~44 µM) | [7][8][9] |

| I510 | S6 Helix | Significant reduction in block (IC₅₀ increased from ~2 µM to ~48 µM) | [7][8][9] |

| Y506A-I510A | S6 Helix | Profound reduction in block (IC₅₀ increased to >2000 µM) | [8] |

Note: Residue numbering may differ slightly between species (e.g., hHCN4 vs. RbHCN4). The data presented here is from foundational mutagenesis studies on human HCN4.

Experimental Workflow: Elucidating the Binding Site via Mutagenesis and Electrophysiology

The gold-standard method for identifying and validating a drug's binding site on an ion channel combines molecular biology with functional analysis. This self-validating system ensures that hypotheses generated from structural models are confirmed by observable changes in channel function.

Caption: Experimental workflow for validating binding site residues using mutagenesis and patch-clamp electrophysiology.

Detailed Protocol: Site-Directed Mutagenesis and Whole-Cell Patch-Clamp Analysis

This protocol outlines the essential steps to test the hypothesis that a specific residue, such as Y506 in hHCN4, is critical for this compound binding.

I. Site-Directed Mutagenesis

-

Template Preparation: Use a high-fidelity DNA polymerase to amplify a plasmid containing the wild-type (WT) hHCN4 cDNA.

-

Primer Design: Design primers containing the desired mutation (e.g., changing the Tyrosine codon 'TAT' to an Alanine codon 'GCT'). The primers should be complementary to opposite strands of the plasmid.

-

PCR Amplification: Perform PCR to amplify the entire plasmid, incorporating the mutagenic primers. This creates a new, mutated plasmid.

-

Template Digestion: Digest the PCR product with an enzyme (e.g., DpnI) that specifically targets and cleaves the methylated, parental (non-mutant) DNA template.

-

Transformation: Transform the remaining, mutated plasmid into competent E. coli for amplification.

-

Verification: Isolate the plasmid DNA from the E. coli and confirm the successful incorporation of the mutation via Sanger sequencing.

II. Heterologous Expression

-

Cell Culture: Culture a suitable mammalian cell line, such as HEK293 cells, which do not endogenously express HCN channels.

-

Transfection: Co-transfect the HEK293 cells with the plasmid DNA (either WT or mutant hHCN4) and a marker plasmid (e.g., encoding Green Fluorescent Protein, GFP) using a standard method like calcium phosphate precipitation or lipofection.[5]

-

Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient expression of the channel protein on the cell membrane. GFP-positive cells will be the targets for recording.

III. Electrophysiological Recording

-

Solution Preparation: Prepare an intracellular pipette solution and an extracellular bath solution with appropriate ionic compositions to isolate the HCN current.[8]

-

Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Identify a GFP-positive cell and achieve a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit the If/Ih current. A typical protocol involves holding the cell at a depolarized potential (e.g., -35 mV) where channels are closed, followed by a long hyperpolarizing step (e.g., to -140 mV) to activate the channels, and then a depolarizing step (e.g., to +10 mV) to measure tail currents.[8]

-

Drug Application: After recording a stable baseline current, perfuse the cell with the extracellular solution containing a known concentration of this compound. Record the current until a steady-state block is achieved.[13]

-

Dose-Response Analysis: Repeat step 5 with a range of this compound concentrations (e.g., 0.1 µM to 300 µM). For each concentration, calculate the percentage of current blocked compared to the control baseline.

-

Data Analysis: Plot the percentage of block against the this compound concentration and fit the data with the Hill equation to determine the IC₅₀ value for both WT and mutant channels. A statistically significant increase in the IC₅₀ for the mutant channel provides strong evidence that the mutated residue is involved in drug binding.[14]

An Alternative Binding Site in HCN1?

Intriguingly, recent cryo-EM studies of the neuronal HCN1 isoform in complex with this compound have revealed a completely different binding site.[3][15] In this structure, this compound was found in a previously unidentified pocket formed between the S1 and S4 helices of the voltage-sensor domain and the N-terminal HCN domain.[3][15] This suggests that this compound may act as a wedge, preventing the conformational changes of the voltage sensor required for channel opening.[3] This finding opens up the possibility that this compound's mechanism of action could be isoform-specific, a crucial consideration for the development of drugs targeting HCN channels in the central nervous system versus the heart.

Conclusion and Future Perspectives

The molecular binding site of this compound on HCN4 channels is now well-defined, located within the intracellular pore and formed by a constellation of hydrophobic residues on the S6 helices. This understanding, built upon a foundation of mutagenesis and electrophysiology and now solidified by high-resolution cryo-EM structures, provides a clear roadmap for the rational design of novel If inhibitors. The discovery of a potential alternative binding site in HCN1 highlights the structural diversity within the HCN family and presents an exciting opportunity for developing isoform-specific modulators for cardiac and neurological disorders. Future research will likely focus on leveraging these structural insights to create compounds with improved specificity and tailored kinetic properties.

References

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PNAS.

- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS ONE.

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PubMed.

- Wang, D., et al. (2024). Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound. PMC.

- European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (2024). EMD-38961: Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound.

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. ResearchGate.

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PNAS.

- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PMC.

- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. ResearchGate.

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. AIR Unimi.

- Bucchi, A., et al. (2013). Identification of the molecular site of this compound binding to HCN4 channels. PubMed.

- Bucchi, A., et al. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology.

- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS ONE Figures.

- Koncz, I., et al. (2021). Torsadogenic Potential of HCN Channel Blocker this compound Assessed in the Rabbit Proarrhythmia Model. Journal of Pharmacological Sciences.

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. ResearchGate.

- Bucchi, A., et al. (2013). This compound-induced block of WT and mutant hHCN4 channels. ResearchGate.

- Postea, O., & Biel, M. (2011). Structures and action mechanisms of HCN channel inhibitors. ResearchGate.

- Bucchi, A., et al. (2002). If block by this compound depends on the voltage protocol used to activate... ResearchGate.

- Librizzi, L., et al. (2021). Systemic administration of this compound, an HCN channel inhibitor, blocks spontaneous absence seizures. bioRxiv.

Sources

- 1. Structural determinants of this compound block of the open pore of HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 8. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the molecular site of this compound binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. air.unimi.it [air.unimi.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 15. EMDB < EMD-38961 [ebi.ac.uk]

An In-depth Technical Guide to the Electrophysiological Interplay of Ivabradine and the Sinoatrial Node Pacemaker Cell

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Preamble: The Heart's Intrinsic Rhythm and a Targeted Intervention

The rhythmic beating of the heart, a fundamental process for life, originates in a small cluster of specialized cells known as the sinoatrial (SA) node, the heart's natural pacemaker.[1] The spontaneous electrical activity of these cells is governed by a unique and complex interplay of various ion channels.[2] A key player in this intricate orchestration is the "funny" current (If), a mixed sodium-potassium current that drives the slow diastolic depolarization phase of the action potential, ultimately setting the heart rate.[3][4] Ivabradine, a heart rate-lowering agent, exerts its therapeutic effect by specifically targeting the molecular entity responsible for If, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[5][6] This guide provides a detailed exploration of the electrophysiology of SA node pacemaker cells and the precise mechanism by which this compound modulates their function, offering field-proven insights and methodologies for its investigation.

Part 1: The Electrophysiological Blueprint of the Sinoatrial Node Pacemaker Cell

The automaticity of SA node cells stems from their ability to spontaneously depolarize to the threshold for firing an action potential, a characteristic that distinguishes them from working cardiomyocytes which maintain a stable resting membrane potential.[7] This spontaneous diastolic depolarization is not the result of a single ionic current but rather a finely tuned sequence of inward and outward currents.

The key ionic currents contributing to the SA node action potential are:

-

The "Funny" Current (If): Activated by hyperpolarization at the end of the preceding action potential, If provides an initial inward depolarizing current.[3] This current is carried primarily by HCN4 channels in the SA node.[8][9]

-

Calcium Currents (ICa,L and ICa,T): As the membrane depolarizes, transient (T-type) and long-lasting (L-type) calcium channels open, contributing to the upstroke of the action potential.[10]

-

Potassium Currents (IK): The repolarization phase is driven by the activation of delayed rectifier potassium currents, which lead to an outward flow of potassium ions.[10]

-

Sodium-Calcium Exchanger (NCX): This exchanger also contributes to the diastolic depolarization by extruding one calcium ion in exchange for the entry of three sodium ions.

The slope of the diastolic depolarization is a critical determinant of the heart rate; a steeper slope results in a faster heart rate, while a shallower slope leads to a slower heart rate.[4]

Part 2: this compound's Targeted Molecular Intervention

This compound is a selective inhibitor of the If current, a property that underpins its clinical efficacy in reducing heart rate without significantly affecting other cardiovascular parameters like myocardial contractility or blood pressure.[11][12]

Mechanism of Action: A Use-Dependent Blockade

This compound's interaction with the HCN4 channel is highly specific and exhibits use-dependency.[10][13] This means that the degree of channel blockade is dependent on the frequency of channel opening. This compound enters the HCN4 channel pore from the intracellular side when the channel is in its open state.[14][15] At faster heart rates, the channels open more frequently, allowing for greater access of this compound to its binding site and resulting in a more pronounced heart rate reduction.[13] This intrinsic mechanism provides a self-regulating feature to its action.

Molecular Specificity

This compound's selectivity for HCN channels over other cardiac ion channels is a key aspect of its favorable safety profile.[12] Studies have shown that at therapeutic concentrations, this compound has minimal effects on L-type calcium channels and potassium channels, which are crucial for the shape and duration of the cardiac action potential in other parts of the heart.[12]

Part 3: Methodologies for Investigating this compound's Effects

To rigorously characterize the electrophysiological effects of this compound, a combination of in vitro and ex vivo experimental approaches is employed. The patch-clamp technique, in its various configurations, remains the gold standard for studying ion channel function at the cellular level.

Isolation of Sinoatrial Node Myocytes

A critical prerequisite for single-cell electrophysiological studies is the successful isolation of viable SA node pacemaker cells.

Protocol for Isolation of Murine Sinoatrial Node Myocytes: [5][14]

-

Heart Excision: Anesthetize the mouse and perform a thoracotomy to expose the heart. Perfuse the heart with a calcium-free Tyrode's solution containing heparin to prevent clotting.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with a low-calcium Tyrode's solution to wash out remaining blood.

-

Enzymatic Digestion: Switch the perfusion to a solution containing a cocktail of enzymes, typically collagenase and protease, to break down the extracellular matrix. The duration of this step is critical and needs to be carefully monitored.

-

SA Node Dissection: After enzymatic digestion, dissect the SA node region, which is located at the junction of the superior vena cava and the right atrium.

-

Cell Dissociation: Transfer the dissected tissue to a solution containing a higher concentration of the enzyme cocktail and gently triturate to release individual myocytes.

-

Cell Storage: Gradually reintroduce calcium to the cell suspension and store the isolated myocytes in a Kraft-Brühe (KB) solution.

Electrophysiological Recording with Patch-Clamp

Whole-Cell Voltage-Clamp Protocol for Recording If: [6][16]

-

Cell Preparation: Plate the isolated SA node myocytes in a recording chamber on the stage of an inverted microscope.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Internal and External Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES; pH adjusted to 7.4 with NaOH. To isolate If, other currents can be blocked with agents like BaCl2 and MnCl2.[16]

-

Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 ATP-Na2, 0.1 GTP-Na, 5 Phosphocreatine, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

-

-

Giga-seal Formation and Whole-Cell Configuration: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol to Elicit If:

-

Hold the cell at a potential of -40 mV.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) for a duration sufficient to allow for full activation of If (e.g., 2-4 seconds).

-

Follow each hyperpolarizing step with a depolarizing step to a positive potential (e.g., +20 mV) to record the tail currents, which reflect the deactivation of the channels.

-

-

Application of this compound: After recording baseline If, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Data Acquisition and Analysis: Record the currents before and after drug application. Analyze the data to determine the effect of this compound on the amplitude and kinetics of If. The concentration-response relationship can be determined by applying a range of this compound concentrations and fitting the data to the Hill equation to calculate the IC50.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound.

Table 1: this compound's Inhibitory Potency on HCN Channels

| Channel Isoform | IC50 (µM) | Species | Experimental System | Reference |

| hHCN4 | 0.5 - 2.0 | Human | CHO or HEK293 cells | [13][17] |

| mHCN1 | 0.94 | Mouse | HEK293 cells | [17] |

Table 2: Dose-Dependent Heart Rate Reduction by this compound in Animal Models

| Animal Model | Dose (mg/kg) | Route | Heart Rate Reduction (%) | Reference |

| Exercising Dogs | 0.25 | i.v. | 17 | [18] |

| Exercising Dogs | 0.5 | i.v. | 21 | [18] |

| Exercising Dogs | 1.0 | i.v. | 32 | [18] |

| Conscious Mice | 5 | p.o. | ~10 | [19] |

| Conscious Mice | 10 | p.o. | ~15 | [19] |

| Conscious Mice | 20 | p.o. | ~20 | [19] |

Table 3: Effect of this compound on Sinoatrial Node Action Potential Parameters

| Parameter | Effect of this compound | Mechanism | Reference |

| Slope of Diastolic Depolarization | Decreased | Inhibition of If | [4] |

| Action Potential Firing Rate | Decreased | Prolongation of diastolic interval | [12] |

| Action Potential Duration | No significant change | Selectivity for If over other currents | [12] |

| Maximum Diastolic Potential | No significant change | If is activated at hyperpolarized potentials | [12] |

Visualizing the Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Mechanism of action of this compound on the HCN4 channel.

Caption: Experimental workflow for patch-clamp analysis of this compound.

Conclusion: From Molecular Mechanism to Therapeutic Application

A thorough understanding of the electrophysiology of the sinoatrial node pacemaker cell is paramount for appreciating the targeted mechanism of action of this compound. By selectively inhibiting the If current through a use-dependent blockade of HCN4 channels, this compound effectively reduces heart rate, a key therapeutic goal in various cardiovascular conditions. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate the intricate interactions between this unique drug and the heart's natural pacemaker. This knowledge not only enhances our fundamental understanding of cardiac electrophysiology but also paves the way for the development of novel and more specific chronotropic agents.

References

- Li, Q., et al. (2023).

- Protas, L., et al. (2016). Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice. Journal of Visualized Experiments, (116), 54616. [Link]

- Savelieva, I., & Camm, A. J. (2008). I f inhibition with this compound: electrophysiological effects and safety. Drug safety, 31(2), 95–107. [Link]

- Colin, P., et al. (2003). Effect of graded heart rate reduction with this compound on myocardial oxygen consumption and diastolic time in exercising dogs. The Journal of pharmacology and experimental therapeutics, 307(2), 544–549. [Link]

- Aziz, Q., et al. (2019). Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells. Bio-protocol, 9(12), e3274. [Link]

- Thollon, C., et al. (2007). Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity. British journal of pharmacology, 150(1), 37–46. [Link]

- Irisawa, H., Brown, H. F., & Giles, W. (1993). Cardiac pacemaking in the sinoatrial node. Physiological reviews, 73(1), 197–227. [Link]

- Wu, Y., et al. (2013). State-Dependent cAMP Binding to Functioning HCN Channels Studied by Patch-Clamp Fluorometry. Biophysical journal, 104(9), 1934–1942. [Link]

- Mangoni, M. E., & Nargeot, J. (2008). Genesis and regulation of the heart automaticity. Physiological reviews, 88(3), 919–982. [Link]

- Barbuti, A., et al. (2007). The pacemaker current, I f, in the human sinoatrial node. Progress in biophysics and molecular biology, 94(1-2), 143–157. [Link]

- Du, X. J., et al. (2004). If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities. British journal of pharmacology, 141(6), 941–948. [Link]

- DiFrancesco, D. (1993). Pacemaker mechanisms in cardiac tissue. Annual review of physiology, 55, 455–472. [Link]

- Moroni, A., et al. (2001). The human HCN4 channel isoform is the main molecular determinant of the cardiac pacemaker current I(f). The Journal of physiology, 535(Pt 1), 1–10. [Link]

- Verkerk, A. O., et al. (2007). Sino-atrial node cell dissociation method and pacemaker current characteristics in rabbits. Sheng li xue bao : [Acta physiologica Sinica], 59(4), 491–496. [Link]

- Bucchi, A., et al. (2013). Identification of the molecular site of this compound binding to HCN4 channels. PloS one, 8(1), e53132. [Link]

- Bucchi, A., et al. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 572(Pt 2), 335–346. [Link]

- Bucchi, A., et al. (2002). Current-dependent block of rabbit sino-atrial node I(f) channels by this compound. The Journal of general physiology, 120(1), 1–13. [Link]

- Bucchi, A., Baruscotti, M., & DiFrancesco, D. (2007). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 572(Pt 2), 335–346. [Link]

- Boyett, M. R., et al. (2000). The sinoatrial node. Journal of molecular and cellular cardiology, 32(8), 1391–1396. [Link]

- ResearchGate. (n.d.). What are some suggestions for HCN channel recordings in Purkinje cells, both in regards to extracellular solution and as a parameter in publications?

- Hennis, K., et al. (2021). Current aspects of the basic concepts of the electrophysiology of the sinoatrial node. Journal of Electrocardiology, 68, 112-118. [Link]

- Verkerk, A. O., et al. (2001). Single cells isolated from human sinoatrial node: action potentials and numerical reconstruction of pacemaker current. Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2001, 1073–1075. [Link]

- ResearchGate. (n.d.). Sinoatrial ion channel activity and the generation of an action potential.

- Chen, Y. J., et al. (2019). Heart Failure Differentially Modulates the Effects of this compound on the Electrical Activity of the Sinoatrial Node and Pulmonary Veins. The American journal of the medical sciences, 357(1), 58–67. [Link]

- ResearchGate. (n.d.). Spontaneous action potential in rabbit sinoatrial node in the absence...

- Camm, A. J., & Savelieva, I. (2004). This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina. Therapeutics and clinical risk management, 1(2), 99–107. [Link]

- ResearchGate. (n.d.). The mechanism of action of this compound. This compound within SA node...

- Brown, H. F., et al. (1979). Voltage-clamp investigations of membrane currents underlying pace-maker activity in rabbit sino-atrial node. The Journal of physiology, 291, 331–351. [Link]

- ResearchGate. (n.d.). Automated patch-clamp analysis of the effect of this compound on human...

- Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

- Varghese, A., & Varghese, J. (2001). Whole-cell patch-clamp recording and parameters. Methods in molecular biology (Clifton, N.J.), 168, 145–156. [Link]

- Yanagihara, K., Noma, A., & Irisawa, H. (1980). Reconstruction of Sino-atrial Node Pacemaker Potential Based on the Voltage Clamp Experiments. The Japanese journal of physiology, 30(6), 841–857. [Link]

- protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

- ResearchGate. (n.d.). Selective heart rate reduction with this compound slows ischaemia-induced electrophysiological changes and reduces ischaemia–reperfusion-induced ventricular arrhythmias.

- ClinicalTrials.gov. (2019). Statistical Analysis Plan Protocol Title: Open-label, Single-arm Study Assessing the Efficacy and Safety of this compound (Corlanor). ClinicalTrials.gov. [Link]

- Firestone, L., & Firestone, S. (1998). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Brain research. Brain research protocols, 3(1), 19–24. [Link]

- Hangad, T. I., & Potawale, R. S. (2018). A REVIEW ON ANALYTICAL METHODS FOR this compound DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS.

- ResearchGate. (2024). Analysis of post-market adverse events of this compound: a real-world study base on FAERS database.

Sources

- 1. researchgate.net [researchgate.net]

- 2. I(f) channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute effect of this compound on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute Isolation of Cells from Murine Sino-atrial Node - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. This compound – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 17. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of graded heart rate reduction with this compound on myocardial oxygen consumption and diastolic time in exercising dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. If channel inhibitor this compound lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isoform Selectivity of Ivabradine for Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

Foreword for the Researcher

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are fundamental regulators of cellular rhythmicity, playing indispensable roles in both cardiac pacemaking and neuronal excitability. The clinical approval of ivabradine, the first-in-class HCN channel inhibitor, marked a significant milestone in cardiovascular therapeutics.[1][2] However, its clinical profile also unveiled the complexities inherent in targeting a family of channel isoforms with distinct physiological functions. This guide is designed for researchers, pharmacologists, and drug development professionals who seek a deeper understanding of the nuanced selectivity of this compound. We will move beyond a simple recitation of IC50 values to explore the structural and mechanistic underpinnings of its action, providing both field-proven insights and detailed experimental frameworks to empower your own investigations into this critical ion channel family.

Part 1: The Molecular Basis of this compound-HCN Channel Interaction

The General Mechanism: An Intracellular, State-Dependent Blockade

This compound exerts its inhibitory effect on HCN channels not from the extracellular space, but from within the cell.[3] As a lipophilic molecule, it traverses the cell membrane and accesses its binding site by entering the channel's central pore from the cytosolic side.[4][5] Crucially, this access is state-dependent; the drug can only reach its binding site when the channel's activation gate is open, a conformation induced by membrane hyperpolarization.[3][6] This property leads to a "use-dependent" block, where the degree of inhibition increases with the frequency of channel activation, a feature particularly relevant for its action in rapidly firing sinoatrial node cells.[7][8]

Structural Determinants of Binding: Insights from Cryo-EM

The advent of cryogenic electron microscopy (cryo-EM) has revolutionized our understanding of the this compound-HCN interaction at an atomic level. Studies on the HCN4 isoform, the primary target for this compound's cardiac effects, have precisely mapped its binding site.[4][9][10]

This compound lodges itself within the inner vestibule of the channel pore, below the selectivity filter.[3][11] This binding is stabilized by interactions with specific amino acid residues from the S6 transmembrane helices of the channel's four subunits. The key molecular determinants identified in HCN4 are:

-

Tyrosine (Y507) and Isoleucine (I511): These residues on the S6 segment form the core binding pocket and are direct determinants of this compound binding.[4][9][12][13]

-

Phenylalanine (F510): While pointing away from the pore, this residue indirectly contributes by controlling the positioning of Y507.[4][9][13]

-

Cysteine (C479): A unique residue within the HCN selectivity filter, it does not anchor the drug but significantly accelerates the kinetics of the block.[4][9][12]

The binding of the positively charged this compound molecule within the pore is thought to inhibit ion flow through electrostatic repulsion with permeating cations, such as K+ and Na+, inside the selectivity filter.[4][9][10]

Figure 1: this compound binding site within the HCN4 channel pore.

The Core of Selectivity: Potency versus Modality

A critical insight for any researcher in this field is that this compound's functional selectivity does not arise from major differences in binding affinity (potency) across the HCN isoforms. Indeed, it blocks all four isoforms with broadly similar IC50 values in the low micromolar range.[14][15] The true selectivity lies in its modality of action, which differs starkly between the major cardiac (HCN4) and neuronal (HCN1) isoforms.

-

HCN4 Blockade: this compound acts as a classic 'open-channel' blocker . It can only access its site and inhibit the channel when the activation gate is open. The block is strengthened by depolarization and can be relieved by strong hyperpolarization.[6]

-

HCN1 Blockade: In contrast, this compound behaves as a 'closed-channel' blocker for HCN1. The block does not occur when the channel is held in a stably open state but rather requires the channel to be in a closed state or transitioning between open and closed configurations.[6][16][17]

This mechanistic distinction is fundamental. It means that the physiological impact of this compound on a given tissue depends not just on which isoforms are present, but also on their specific gating kinetics and the electrical activity patterns of the cells.

Part 2: Quantitative Analysis of this compound's Isoform Profile

Comparative Pharmacological Data

To facilitate direct comparison, the following table consolidates reported half-maximal inhibitory concentration (IC50) values for this compound across HCN isoforms. It is important to note that absolute values can vary between studies due to differences in experimental systems (e.g., cell type, temperature) and voltage protocols. The consistent finding, however, is the lack of dramatic isoform-specific potency.

| HCN Isoform | Species | IC50 (µM) | Key Finding / Context | Reference(s) |

| hHCN4 | Human | ~2.0 | Characterized as an 'open-channel' block. | [6] |

| hHCN4 | Human | 2.1 | Determined via mutagenesis studies. | [18] |

| hHCN4 | Human | 0.5 | Time-dependent inhibition study. | [8] |

| mHCN1 | Mouse | ~0.94 | Characterized as a 'closed-channel' block. | [6] |

| HCN1-4 | - | Similar Potency | General finding that this compound is not selective for HCN4 based on potency alone. | [14][15] |

| hHCN2 | Human | 2.9 (similar to Iva) | Reference from a study on a new inhibitor, noting this compound's similar potency. | [19] |

| HCN3 | - | Blocked by 30 µM | Demonstrates that HCN3 is also a target, though less frequently studied. | [20] |

Off-Target Profile

While this compound is considered highly selective for HCN channels, a comprehensive understanding requires acknowledging its interactions with other ion channels, particularly at concentrations exceeding therapeutic levels. Studies have reported that this compound can inhibit other cardiac channels, including the hERG (KCNH2 or Kv11.1) potassium channel and the Nav1.5 sodium channel, though typically at higher concentrations than those required to block HCN channels.[7][16][21] This multi-channel activity is an important consideration in preclinical safety pharmacology assessments.

Part 3: Experimental Workflow for Determining Isoform Selectivity

The gold-standard methodology for quantifying the potency and mechanism of ion channel modulators is patch-clamp electrophysiology.[22][23] This technique offers unparalleled control over membrane voltage and allows for the direct measurement of ion currents through the channel.

Core Protocol: IC50 Determination via Whole-Cell Patch-Clamp

This protocol describes a self-validating system for determining the IC50 of a test compound (e.g., this compound) on a specific HCN isoform heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Step 1: Cell Preparation & Transfection

-

Rationale: A heterologous expression system is used to isolate the activity of a single HCN isoform, avoiding confounding currents from other channels present in native cells.

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

-

Transiently transfect the cells with a plasmid encoding the full-length human HCN isoform of interest (e.g., hHCN4) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).

-

Allow 24-48 hours for channel expression post-transfection. Successfully transfected cells will be identifiable by GFP fluorescence.

Step 2: Electrophysiological Recording

-

Rationale: The whole-cell configuration provides direct electrical access to the cell's interior, allowing for voltage control and current measurement. The specific ionic compositions of the solutions are designed to isolate the HCN current.

-

Prepare the recording solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

-

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a GFP-positive cell with a glass micropipette (resistance 2-4 MΩ) filled with the internal solution.

-

Establish a gigaohm seal and rupture the cell membrane to achieve the whole-cell configuration.

Step 3: Voltage Protocol and Data Acquisition

-

Rationale: HCN channels are activated by hyperpolarization. The voltage protocol is designed to first hold the channel in a closed state, then step to a range of hyperpolarizing potentials to activate it, and finally step to a strong depolarizing potential to measure the "tail current" as the channels close. The tail current amplitude is an accurate measure of the number of channels opened during the preceding hyperpolarizing step.[24]

-

Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are predominantly closed.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -60 mV to -140 mV for 2-3 seconds) to elicit the inward HCN current (Ih).

-

Following each test pulse, apply a depolarizing step to a fixed potential (e.g., -180 mV) to record the tail currents.[24]

-

Establish a stable baseline recording.

-

Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM), allowing the effect to reach steady-state at each concentration before recording.

Step 4: Data Analysis

-

Rationale: The Hill equation is a standard pharmacological model used to fit dose-response data and derive the IC50 (the concentration at which 50% of the current is inhibited) and the Hill coefficient (nH, an indicator of binding cooperativity).

-

For each drug concentration, measure the peak tail current amplitude at the chosen test potential (e.g., -140 mV).

-

Calculate the percentage of current inhibition for each concentration relative to the control (pre-drug) current.

-

Plot the percentage inhibition against the logarithm of the drug concentration.

-

Fit the resulting dose-response curve with the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^nH)

-

The IC50 value derived from the fit represents the potency of the compound for that specific HCN isoform under the tested conditions.

Figure 2: Experimental workflow for determining this compound IC50 on a specific HCN isoform.

Part 4: Physiological & Clinical Implications of the Selectivity Profile

The nuanced selectivity of this compound is not merely an academic curiosity; it has profound consequences for its clinical application, defining both its therapeutic efficacy and its primary side-effect profile.

-

Therapeutic Effect (Targeting HCN4): The primary clinical indication for this compound is the reduction of heart rate in patients with stable angina and heart failure.[21][25] This is achieved by specifically targeting the HCN4 isoform, which is the predominant molecular component of the "funny" current (If) in the heart's sinoatrial node.[7][26] By inhibiting HCN4, this compound reduces the slope of diastolic depolarization, slowing the firing rate of pacemaker cells and, consequently, lowering the heart rate.[5]

-

Primary Adverse Effect (Blocking HCN1): The most common side effect reported with this compound use is the experience of visual disturbances, often described as phosphenes or transient bright spots in the visual field.[14] This is a direct consequence of this compound's lack of isoform selectivity. The effect is attributed to the blockade of the fast-activating HCN1 isoform, which is highly expressed in the retina and contributes to the electrical signaling of photoreceptor cells.[14][27] This provides a textbook example of how blocking an off-target isoform can lead to predictable side effects.

-

Future Directions: The Quest for Isoform-Selectivity: The clinical profile of this compound underscores the urgent need for isoform-selective HCN modulators.[1] A selective HCN4 blocker could, in principle, provide the same cardiac benefit with a reduced risk of visual side effects.[27] Conversely, selective blockers of HCN1 and HCN2 are being actively investigated as novel non-opioid analgesics for neuropathic pain and as potential treatments for epilepsy, given the critical role these isoforms play in the peripheral and central nervous systems.[9][28][29]

Conclusion

This compound stands as a pioneering drug that validates HCN channels as viable therapeutic targets. This guide has demonstrated that its selectivity profile is a complex interplay of structure, mechanism, and physiology. While it exhibits similar potency across all four HCN isoforms, its functional selectivity arises from a distinct difference in its modality of action—acting as an open-channel blocker of HCN4 and a closed-channel blocker of HCN1. This mechanistic nuance is the key to understanding both its heart-rate-lowering therapeutic action and its vision-related side effects. For the drug development professional, this underscores a critical lesson: true selectivity is not just about affinity, but about mechanism. As research progresses, the development of the next generation of truly isoform-selective HCN modulators will depend on exploiting these subtle but powerful differences, paving the way for more precise therapies for cardiac and neurological disorders.

References

- Saponaro, A., et al. (2024). Structural determinants of this compound block of HCN4 pacemaker channels. 48th FEBS Congress.

- Bucchi, A., et al. (2006). Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology.

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. Proceedings of the National Academy of Sciences.

- Scicchitano, P., et al. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker this compound Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Physiology.

- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. ResearchGate.

- MedchemExpress.com. This compound | HCN Channel Blocker.

- DiFrancesco, D. (2013). Mechanism of action of this compound on sinoatrial I f current. ResearchGate.

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. Proceedings of the National Academy of Sciences.

- Haechl, N., et al. (2018). Pharmacological Profile of the Bradycardic Agent this compound on Human Cardiac Ion Channels. Cellular Physiology and Biochemistry.

- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLOS One.

- Bucchi, A., et al. (2013). Identification of the Molecular Site of this compound Binding to HCN4 Channels. PLoS ONE.

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. PubMed.

- D'Souza, A., et al. (2017). Review: HCN Channels in the Heart. Current Pharmaceutical Design.

- Fenske, S., et al. (2015). Differential Functions of HCN1 and HCN4 Pacemaker Channels Within the Sinoatrial Node for the Stable and Precise Beating of the Heart. Circulation.

- Saponaro, A., et al. (2024). Structural determinants of this compound block of the open pore of HCN4. ResearchGate.

- Santoro, B., & Shah, M. M. (2020). Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels as Drug Targets for Neurological Disorders. Annual review of pharmacology and toxicology.

- Creative Bioarray. HCN1 & HCN4.

- Balducci, V., et al. (2021). The HCN channel as a pharmacological target: Why, where, and how to block it. Progress in Biophysics and Molecular Biology.

- Romanelli, M. N., et al. (2016). HCN Channels Modulators: The Need for Selectivity. Current topics in medicinal chemistry.

- Young, G. T., et al. (2014). This compound selectively inhibits HCN ion channels. ResearchGate.

- Fenske, S., et al. (2023). Differential contribution of HCN1 and HCN4 to the synchronisation of sinoatrial pacemaker cells. bioRxiv.

- Postea, O., & Biel, M. (2011). Exploring HCN channels as novel drug targets. Nature Reviews Drug Discovery.

- Biel, M., et al. (2009). Pathophysiology of HCN channels. Pflügers Archiv - European Journal of Physiology.

- Fenske, S., et al. (2023). Differential contribution of HCN1 and HCN4 to the synchronisation of sinoatrial pacemaker cells. ResearchGate.

- D'Souza, A., et al. (2017). Review: HCN Channels in the Heart. Current pharmaceutical design.

- Mistrík, P., et al. (2005). Extracellular Cs and this compound block HCN3 currents. ResearchGate.

- Thollon, C., et al. (2007). Use-dependent Inhibition of hHCN4 by this compound and Relationship With Reduction in Pacemaker Activity. British Journal of Pharmacology.

- Romanelli, M. N., et al. (2016). Potency of selected compounds for HCN channels blockade. ResearchGate.

- Nakashima, T., et al. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. ACS Omega.

- Nakashima, T., et al. (2021). Structures and action mechanisms of HCN channel inhibitors. ResearchGate.

- Stieber, J., et al. (2012). HCN Channels—Modulators of Cardiac and Neuronal Excitability. Channels.

- Smith, G., et al. (2021). Role of hyperpolarization-activated cyclic nucleotide-gated ion channels in neuropathic pain: a proof-of-concept study of this compound in patients with chronic peripheral neuropathic pain. PAIN.

- Chen, J., et al. (2018). Identification and characterization of a series of novel HCN channel inhibitors. Acta Pharmaceutica Sinica B.

- McManus, O. B. (2012). Ion Channel Screening. Assay Guidance Manual.

- Li, H., et al. (2022). Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound. Cell reports.

- Quora. (2021). How do scientists confirm what type of ion an ion channel is specific to?

Sources

- 1. The HCN channel as a pharmacological target: Why, where, and how to block it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the Molecular Site of this compound Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Properties of this compound-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker this compound Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 8. Use-dependent inhibition of hHCN4 by this compound and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.febscongress.org [2024.febscongress.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural determinants of this compound block of the open pore of HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of the Molecular Site of this compound Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 19. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]

- 22. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. quora.com [quora.com]

- 24. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Review: HCN Channels in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 27. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels as Drug Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Role of hyperpolarization-activated cyclic nucleotide-gated ion channels in neuropathic pain: a proof-of-concept study of this compound in patients with chronic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ivabradine in Modulating Endothelial Dysfunction: A Technical Guide for Researchers

Foreword: Beyond Heart Rate Reduction

For decades, the therapeutic utility of ivabradine has been primarily attributed to its singular effect on heart rate reduction through the selective inhibition of the If current in the sinoatrial node.[1][2] While this remains a cornerstone of its clinical efficacy in stable angina and chronic heart failure, a growing body of preclinical and clinical evidence has unveiled a more intricate and fascinating aspect of its pharmacology: the direct and indirect modulation of endothelial dysfunction. This guide delves into the technical nuances of this compound's pleiotropic effects on the endothelium, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms, experimental validation, and future research trajectories. We will move beyond the canonical understanding of this compound to explore its profound impact on the vascular endothelium, a critical regulator of cardiovascular homeostasis.

Endothelial Dysfunction: A Central Pathophysiological Hub

Endothelial dysfunction is a systemic pathological state characterized by a shift in the endothelium's properties towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive phenotype.[3] This dysfunction is a primary instigator in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetes mellitus.[4][5] The key molecular hallmarks of endothelial dysfunction include:

-

Reduced Nitric Oxide (NO) Bioavailability: A decrease in the production or an increase in the degradation of NO, a potent vasodilator and anti-inflammatory molecule.[6]

-

Increased Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, leading to cellular damage.[3][7]

-

Upregulation of Adhesion Molecules: Increased expression of molecules like VCAM-1 and ICAM-1, which facilitate the adhesion and transmigration of inflammatory cells into the vascular wall.[3]

-

Pro-inflammatory Cytokine Release: Enhanced secretion of cytokines such as TNF-α, IL-1β, and IL-6, perpetuating a state of chronic inflammation.[1]

This compound's Multifaceted Impact on Endothelial Function

This compound's beneficial effects on the endothelium extend beyond the hemodynamic consequences of heart rate reduction. It actively engages with key signaling pathways that govern endothelial health.

Attenuation of Oxidative Stress

A pivotal mechanism through which this compound preserves endothelial function is its potent antioxidative effect.[7][8] Experimental models have consistently demonstrated that this compound treatment leads to a significant reduction in vascular ROS production.[7][8]

-